molecular formula C17H14Cl2N4O2 B2393802 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1070961-95-3

1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No. B2393802
CAS RN: 1070961-95-3
M. Wt: 377.23
InChI Key: NQWWXAYMCYLMOF-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Supramolecular Chemistry and Dimerization

Research into ureidopyrimidinones, compounds closely related to the one , highlights their utility in supramolecular chemistry, particularly in dimerization processes through hydrogen bonding. The study by Beijer et al. (1998) on ureidopyrimidinones demonstrates their strong dimerization capability via quadruple hydrogen bonding, making them valuable building blocks for supramolecular assemblies Beijer, F. H., Sijbesma, R., Kooijman, H., Spek, A., & Meijer, E. W. (1998). This characteristic could suggest potential applications of "1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea" in forming complex molecular structures or materials with novel properties.

Herbicidal Activity

Investigations into substituted phenyltetrahydropyrimidinones reveal their function as preemergence herbicides by inhibiting carotenoid biosynthesis, particularly targeting the phytoene desaturase step. This insight is derived from a study conducted by Babczinski et al. (1995), which explored the structure-activity relationships of cyclic ureas in the context of herbicidal efficacy Babczinski, P., Blunck, M., Sandmann, G., Shiokawa, K., & Yasui, K. (1995). This suggests that derivatives of pyrimidine, such as the compound , could be explored for their potential applications in agriculture, particularly in the development of new herbicides.

Pharmaceutical and Medicinal Chemistry

Research into the reactivity and functionalization of pyrimidine derivatives has implications for pharmaceutical and medicinal chemistry. For instance, the formation of heterocyclic compounds through reactions involving N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea showcases the versatility of pyrimidine-based compounds in synthesizing a range of biologically active molecules Matsuda, I., Yamamoto, S., & Ishii, Y. (1976). This versatility indicates the potential of "this compound" for generating novel compounds with therapeutic applications.

Anion Coordination Chemistry

The study of protonated urea-based ligands and their interaction with inorganic oxo-acids by Wu et al. (2007) offers insights into the anion coordination chemistry of pyrimidine derivatives Wu, B., Huang, X., Xia, Y., Yang, X.-J., & Janiak, C. (2007). This research demonstrates the potential of such compounds in forming complex structures with specific anions, which could have applications in catalysis, environmental chemistry, and materials science.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c1-9-4-3-5-23-15(9)20-10(2)14(16(23)24)22-17(25)21-13-7-11(18)6-12(19)8-13/h3-8H,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWWXAYMCYLMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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